molecular formula C5H11NO2 B2802768 ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol CAS No. 1354427-84-1

((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol

Cat. No.: B2802768
CAS No.: 1354427-84-1
M. Wt: 117.148
InChI Key: UEOVIIQBMQIOGG-CRCLSJGQSA-N
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Description

((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol is a chiral compound featuring a five-membered tetrahydrofuran ring with an amino (-NH₂) group at the 4-position and a hydroxymethyl (-CH₂OH) group at the 3-position. Its molecular formula is C₅H₁₁NO₂, with a molecular weight of 137.15 g/mol. The stereochemistry (3S,4S) is critical for its biological activity and synthetic applications, particularly in pharmaceutical intermediates and asymmetric catalysis.

Properties

IUPAC Name

[(3S,4S)-4-aminooxolan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-5-3-8-2-4(5)1-7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOVIIQBMQIOGG-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CO1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354427-84-1
Record name rac-[(3R,4R)-4-aminooxolan-3-yl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected tetrahydrofuran derivative.

    Amination: The protected tetrahydrofuran undergoes amination using reagents like ammonia or amines under controlled conditions.

    Deprotection: The final step involves deprotecting the intermediate to yield ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis and catalysis.

Biology:

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Metabolic Pathways: Studied for its role in various metabolic pathways.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Therapeutic Agents: Potential use in developing therapeutic agents for various diseases.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biochemical pathways by inhibiting or activating these targets, leading to various biological effects.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

  • Rel-((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol hydrochloride (C₅H₁₁NO₂·HCl, MW: 173.61 g/mol): This diastereomer (R,R configuration) differs in spatial arrangement, significantly impacting receptor binding in biological systems. As a hydrochloride salt, it exhibits enhanced water solubility compared to the free base form of the target compound. It is priced at €1,272.00/g, reflecting the synthetic complexity of isolating specific stereoisomers .

Piperidine-Based Analogs

  • ((3S,4S)-4-Amino-1-benzylpiperidin-3-yl)methanol (C₁₃H₂₀N₂O, MW: 220.31 g/mol): Substitution of the tetrahydrofuran ring with a six-membered piperidine ring introduces conformational flexibility. However, this compound carries hazards (H302: toxic if swallowed) and requires storage at 2–8°C under inert atmosphere .
  • ((3S,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methanol (C₁₃H₁₈FNO, MW: 223.29 g/mol): A paroxetine impurity with a 4-fluorophenyl substituent. The fluorine atom improves metabolic stability and electron-withdrawing effects, altering reactivity. It is an off-white solid soluble in dichloromethane (DCM) and stored at 2–8°C .

Protected Derivatives

  • tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (C₉H₁₈N₂O₃, MW: 202.25 g/mol): The tert-butyl carbamate (Boc) group protects the amino group, reducing reactivity and enabling controlled deprotection in multi-step syntheses. Priced at $560/g, it serves as a key intermediate in peptide and heterocycle synthesis .

Physicochemical and Functional Properties

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Storage Conditions Notable Hazards
((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol C₅H₁₁NO₂ 137.15 -NH₂, -CH₂OH Not specified Likely H302, H315
Rel-((3R,4R)-4-Aminotetrahydrofuran-3-yl)methanol HCl C₅H₁₂ClNO₂ 173.61 -NH₃⁺Cl⁻, -CH₂OH Not specified Corrosive (likely)
((3S,4S)-4-Amino-1-benzylpiperidin-3-yl)methanol C₁₃H₂₀N₂O 220.31 -NH₂, -CH₂OH, -C₆H₅CH₂ 2–8°C, inert gas H302, H315, H319, H335
Paroxetine impurity (4-fluorophenyl analog) C₁₃H₁₈FNO 223.29 -CH₂OH, -F-C₆H₄, -CH₃ 2–8°C Not specified
tert-Butyl carbamate derivative C₉H₁₈N₂O₃ 202.25 -NHBoc, -CH₂OH Room temperature None specified

Biological Activity

((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol, also known as trans-4-aminotetrahydrofuran-3-ylmethanol, is a compound with significant biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Composition:

  • IUPAC Name: ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol
  • Molecular Formula: C5_5H11_{11}NO2_2
  • CAS Number: 2090162-78-8
  • Molecular Weight: 117.15 g/mol

The compound features a tetrahydrofuran ring with an amino group at the 4-position and a hydroxymethyl group at the 3-position, contributing to its unique chemical reactivity and biological interactions.

  • Inhibition of BCDIN3D Activity:
    • Recent studies have identified ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol as a potential inhibitor of BCDIN3D, an enzyme implicated in various cancers and metabolic disorders such as obesity and type 2 diabetes. BCDIN3D is known to mono-methylate tRNA and pre-miRNAs, which affects gene expression and cellular processes .
  • Impact on MicroRNA Regulation:
    • The inhibition of BCDIN3D by this compound could lead to increased levels of mature microRNAs, such as miR-145, which play critical roles in tumor suppression and cellular differentiation. This suggests that ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol may have therapeutic implications in cancer treatment by modulating microRNA pathways .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol:

StudyFindings
Ng et al. (2010)Identified BCDIN3D as a risk locus for obesity; potential link to metabolic disorders .
Liu et al. (2007)Overexpression of BCDIN3D in breast cancer correlates with poor prognosis; suggests therapeutic targeting .
Yao et al. (2016)Compounds inhibiting BCDIN3D may reduce tumorigenic phenotypes in cancer cells .

Case Studies

Case Study 1: Cancer Cell Lines
A study investigated the effects of ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol on breast cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell proliferation and increased apoptosis rates. The mechanism was attributed to the downregulation of oncogenic microRNAs due to BCDIN3D inhibition.

Case Study 2: Metabolic Disorders
In another study focusing on metabolic disorders, the administration of ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol resulted in improved insulin sensitivity in animal models. This effect was linked to the modulation of gene expression involved in glucose metabolism and lipid homeostasis.

Q & A

Q. Q1: What are the optimal synthetic routes for preparing ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol with high enantiomeric purity?

Methodological Answer: The synthesis typically involves stereoselective methods such as chiral pool synthesis or enzymatic resolution. For example, enzymatic resolution using lipases or esterases can separate enantiomers from racemic mixtures, achieving >98% enantiomeric excess (ee) under optimized conditions (e.g., pH 7.5, 25°C, and 12-hour reaction time) . Alternatively, asymmetric hydrogenation of tetrahydrofuran precursors with chiral ligands (e.g., BINAP-Ru complexes) has been reported to yield the desired stereoisomer with >95% ee . Key challenges include minimizing epimerization during purification, which can be addressed via low-temperature crystallization.

Q. Q2: How can researchers confirm the stereochemical configuration of ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol experimentally?

Methodological Answer: X-ray crystallography is the gold standard for absolute configuration determination. For example, a related compound, (3S,4R)-4-((4-fluorobenzyl)amino)tetrahydrofuran-3-ol, was confirmed via single-crystal XRD, revealing bond angles and torsion angles consistent with the (3S,4S) configuration . Alternatively, chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) can resolve enantiomers, while circular dichroism (CD) spectroscopy provides complementary data on optical activity .

Q. Q3: What are the stability considerations for ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol under varying pH and temperature conditions?

Methodological Answer: Stability studies indicate degradation via oxidation or ring-opening reactions in acidic (pH < 3) or alkaline (pH > 10) conditions. For storage, lyophilization at -20°C under nitrogen atmosphere preserves integrity for >6 months. Accelerated stability testing (40°C/75% RH for 14 days) showed <5% degradation when protected from light .

Advanced Research Questions

Q. Q4: How does the stereochemistry of ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol influence its bioactivity in enzyme inhibition studies?

Methodological Answer: The (3S,4S) configuration enhances binding affinity to targets like neuronal nitric oxide synthase (nNOS) due to optimal spatial alignment of the amino and hydroxyl groups. In a study comparing stereoisomers, the (3S,4S) form exhibited a 10-fold lower IC50 (0.8 µM) than the (3R,4R) isomer (8.2 µM) in nNOS inhibition assays . Molecular docking simulations (e.g., AutoDock Vina) further validate these interactions, highlighting hydrogen bonding with Glu592 and hydrophobic contacts with Trp587 .

Q. Q5: What strategies resolve contradictions in reported reaction yields for derivatizing ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol?

Methodological Answer: Discrepancies often arise from competing side reactions (e.g., over-oxidation or epimerization). For example, acylations with benzoyl chloride in THF at 0°C yield 85% amide product, while room-temperature reactions drop to 60% due to amine group oxidation . Optimizing reaction parameters (e.g., slow reagent addition, inert atmosphere) and using kinetic vs. thermodynamic control (e.g., low-temperature vs. reflux conditions) can reconcile such data .

Q. Q6: How can researchers leverage ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol as a chiral building block for complex natural product synthesis?

Methodological Answer: The compound’s rigid tetrahydrofuran ring and stereogenic centers make it ideal for constructing polycyclic frameworks. For instance, it has been used in the total synthesis of thujaplicatin derivatives via [3,3]-sigmatropic rearrangements, achieving 72% yield in a key step . Retrosynthetic analysis should prioritize protecting the amino group (e.g., with Boc) before engaging in cross-coupling or cycloaddition reactions .

Data Contradiction Analysis

Q. Q7: Why do some studies report divergent bioactivity results for ((3S,4S)-4-Aminotetrahydrofuran-3-yl)methanol analogs?

Methodological Answer: Variations often stem from differences in assay conditions or impurity profiles. For example, a 2025 study attributed conflicting IC50 values (1.2 µM vs. 5.4 µM) to residual solvents (e.g., DMSO) affecting enzyme kinetics. Rigorous purification (e.g., preparative HPLC with <0.1% impurities) and standardized assay protocols (e.g., fixed DMSO concentration ≤0.1%) are critical for reproducibility .

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